
4-Bromo-2-ethylbenzenemethanol
Overview
Description
4-Bromo-2-ethylbenzenemethanol is an organic compound with the molecular formula C₉H₁₁BrO and a molecular weight of 215.087 g/mol It is a derivative of benzenemethanol, where the benzene ring is substituted with a bromine atom at the 4-position and an ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethylbenzenemethanol typically involves the bromination of 2-ethylbenzenemethanol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br₂) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and reactant concentrations, to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethylbenzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (-C=O), resulting in the formation of 4-Bromo-2-ethylbenzaldehyde.
Reduction: The bromine atom can be reduced to form 2-ethylbenzenemethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-ethylbenzaldehyde
Reduction: 2-Ethylbenzenemethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-ethylbenzenemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethylbenzenemethanol involves its interaction with various molecular targets. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, facilitating the substitution of other functional groups on the benzene ring. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzenemethanol: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-2-ethylphenol: Similar structure but with a phenol group instead of a methanol group.
2-Bromo-4-ethylbenzenemethanol: Bromine and ethyl groups are positioned differently on the benzene ring.
Uniqueness
The presence of both a bromine atom and an ethyl group on the benzene ring provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes .
Biological Activity
4-Bromo-2-ethylbenzenemethanol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, molecular interactions, and pharmacological applications.
The synthesis of this compound typically involves the bromination of 2-ethylphenol followed by reduction processes. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have demonstrated that brominated phenolic compounds possess antimicrobial properties, which may extend to this compound.
- Antitumor Activity : Compounds with similar structures have shown cytotoxic effects against different cancer cell lines, suggesting potential applications in oncology.
Antitumor Activity
A study evaluated the cytotoxic effects of several brominated phenolic compounds on human breast cancer cell lines (MCF-7) and hepatocellular carcinoma (HepG-2) using the MTT assay. The results indicated that certain structural modifications enhance antiproliferative activity. For instance, compounds with a bromine substitution at specific positions exhibited stronger cytotoxic effects compared to their non-brominated counterparts .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
Similar Brominated Compounds | HepG-2 | TBD |
Molecular docking studies suggest that this compound may inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. The binding interactions involve hydrogen bonds with key residues in the active site, indicating a potential mechanism for its antiproliferative effects .
Antimicrobial Properties
The antimicrobial activity of brominated phenolic compounds has been documented, with some derivatives showing effectiveness against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell death. While specific data for this compound is limited, its structural analogs have demonstrated significant antimicrobial effects .
Case Studies
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Case Study on Anticancer Activity : A recent study investigated a series of brominated phenols, including derivatives similar to this compound. The findings highlighted significant reductions in cell viability in treated MCF-7 cells compared to controls.
- Methodology : MTT assay was utilized alongside flow cytometry to assess apoptosis rates.
- Results : Compounds showed IC50 values ranging from 10 µM to 30 µM, indicating promising anticancer potential.
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Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of brominated phenols, derivatives were tested against Staphylococcus aureus and Escherichia coli.
- Results : The compounds exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against S. aureus.
Properties
IUPAC Name |
(4-bromo-2-ethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUFCMGXQKHDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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